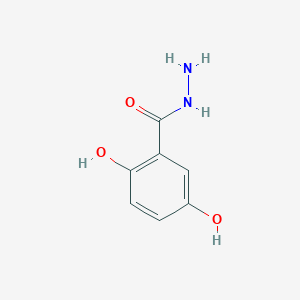

2,5-Dihydroxybenzohydrazide

Beschreibung

Significance and Research Context of Dihydroxybenzohydrazide Compounds

Dihydroxybenzohydrazide compounds represent a versatile and significant class of molecules in medicinal chemistry and pharmacological research. Their core structure, featuring a benzene (B151609) ring with two hydroxyl (-OH) groups and a hydrazide (-CONHNH₂) functional group, serves as a valuable scaffold for the synthesis of new therapeutic agents. The biological activities of these compounds are diverse and depend significantly on the relative positions of the hydroxyl groups on the benzene ring.

Researchers have extensively investigated various isomers, such as 2,4-, 3,4-, and 3,5-dihydroxybenzohydrazide, for a range of potential applications. These compounds and their derivatives are known to exhibit notable antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai The hydrazide moiety is particularly reactive and can undergo condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases), which often enhances or modifies the biological activity of the parent molecule. nih.gov This chemical tractability allows for the creation of large libraries of derivative compounds for screening and development in the quest for novel drugs. nih.govscispace.com For instance, research has demonstrated the efficacy of certain dihydroxybenzohydrazide derivatives against multidrug-resistant bacterial strains and various cancer cell lines, highlighting their potential to address critical areas of unmet medical need. nih.govresearchgate.net

Structural Features and their Influence on Chemical and Biological Reactivity

The chemical compound 2,5-Dihydroxybenzohydrazide, with the molecular formula C₇H₈N₂O₃, possesses a unique set of structural features that dictate its chemical behavior and biological functions. biosynth.com It is a derivative of hydroquinone (B1673460) and is found in some plants. biosynth.com

Key Structural Components:

Benzene Ring: Provides a rigid scaffold for the functional groups.

Hydroxyl Groups (-OH) at positions 2 and 5: These phenolic hydroxyl groups are crucial to the compound's antioxidant properties. Their ability to donate hydrogen atoms allows them to scavenge free radicals. scispace.combiosynth.com The positioning of these groups influences the molecule's electronic properties and its potential to chelate metal ions, which can be a mechanism for enzyme inhibition.

Hydrazide Group (-CONHNH₂): This functional group is a key site for chemical modification, readily reacting with aldehydes and ketones to form stable hydrazone derivatives. researchgate.net This reactivity is fundamental to its use as a building block in synthetic chemistry. The hydrazide moiety itself can participate in hydrogen bonding and interact with biological targets. ontosight.ai

The interplay of these features confers upon this compound a range of scientifically observed activities. It has demonstrated antioxidant capabilities and antimicrobial effects against bacteria such as P. aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). biosynth.comresearchgate.net Furthermore, it has been shown to inhibit the growth of cancer cells in vitro, a cytotoxic effect attributed to the generation of carbonyl radicals. biosynth.com The compound's structure also makes it suitable for use as a reagent in chemical synthesis and for analysis via high-performance liquid chromatography (HPLC). biosynth.comacs.org

Historical Development and Evolution of Research on this compound

Research into benzohydrazide (B10538) derivatives has a history rooted in the search for new therapeutic agents. Early studies in the mid-20th century explored various benzoic acid hydrazides for their potential tuberculostatic (anti-tuberculosis) activity. acs.org While this early work laid the foundation for understanding the biological potential of the benzohydrazide scaffold, specific focus on the 2,5-dihydroxy isomer appears to have emerged later.

A notable application of this compound was reported in 1995, where it was utilized as an electroactive labeling reagent for the detection of aliphatic aldehydes using high-performance liquid chromatography (HPLC) with electrochemical detection. acs.org This highlights its utility in analytical chemistry.

More recent research has shifted towards exploring its medicinal properties and those of its derivatives. Studies have investigated its synthesis and subsequent modification to create new phenolic derivatives with enhanced biological activities. researchgate.net For example, research has focused on synthesizing and evaluating derivatives of this compound for their antimicrobial and antioxidant potential. researchgate.net In silico design studies have also incorporated the this compound structure to computationally screen for new hydrazone antioxidants, investigating their free-radical scavenging mechanisms through thermodynamic calculations. scispace.com This evolution from a synthetic building block and analytical tool to a lead compound in drug discovery underscores its increasing importance in chemical research.

Interactive Data Tables

Research Findings on Dihydroxybenzohydrazide Derivatives

| Compound/Derivative | Research Focus | Key Finding | Reference |

| 2,4-Dihydroxybenzohydrazide (B77264) | Antimicrobial Activity | Active against Staphylococcus aureus MRSA (MIC = 0.5 mg/mL) and Escherichia coli (MIC = 1.0 mg/mL). | |

| 2,4-Dihydroxybenzohydrazide | Anticancer Activity | Exhibits selective cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 4.77 mM). | |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Anticancer Activity | Strongly inhibited proliferation of LN-229 glioblastoma cells with a very low IC₅₀ value of 0.77 µM. | nih.govresearchgate.net |

| 3,5-Dihydroxybenzohydrazide | Enzyme Inhibition | Shows strong tyrosinase inhibition (IC₅₀ = 0.11–0.17 µM). | |

| N¹-(2,5-Dihydroxybenzoyl)-N²-(4-methylphenylsulfonyl)hydrazine | Antimicrobial Activity | Displayed promising activity against Escherichia coli and Pseudomonas aeruginosa. | researchgate.net |

| N¹-(2,5-Dihydroxybenzoyl)-N²-(2-naphthalenylmethylene)hydrazine | Antioxidant Activity | Found to be nearly as potent as the standard antioxidant Vitamin C, with scavenging activities of 84% and 93%, respectively. | researchgate.net |

| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Antimicrobial Activity | Showed high activity against S. aureus MRSA strain (MIC = 3.91 µg/mL), which was twice the activity of nitrofurantoin. | mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-3-4(10)1-2-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGSJAZCDGAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325384 | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15791-90-9 | |

| Record name | 15791-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,5 Dihydroxybenzohydrazide

Established Synthetic Routes to 2,5-Dihydroxybenzohydrazide

The synthesis of this compound is primarily achieved through the hydrazinolysis of either 2,5-dihydroxybenzoic acid or its corresponding methyl ester. These methods are foundational in accessing this versatile chemical intermediate.

Direct Hydrazinolysis of 2,5-Dihydroxybenzoic Acid

The direct reaction of 2,5-dihydroxybenzoic acid with hydrazine (B178648) hydrate (B1144303) is a common method for the preparation of this compound. researchgate.net This process involves the nucleophilic attack of hydrazine on the carboxylic acid group, leading to the formation of the hydrazide and the elimination of a water molecule. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Reaction Scheme: (HO)₂C₆H₃COOH + N₂H₄·H₂O → (HO)₂C₆H₃CONHNH₂ + 2H₂O

Hydrazinolysis of Methyl 2,5-Dihydroxybenzoate

An alternative and often preferred route involves the hydrazinolysis of methyl 2,5-dihydroxybenzoate. chemicalbook.com This ester is itself synthesized from 2,5-dihydroxybenzoic acid. chemicalbook.com The use of the methyl ester can sometimes offer advantages in terms of reaction control and purity of the final product. The reaction proceeds via a nucleophilic acyl substitution, where hydrazine displaces the methoxy (B1213986) group of the ester.

The synthesis of the precursor, methyl 2,5-dihydroxybenzoate, can be achieved through Fischer esterification of 2,5-dihydroxybenzoic acid using methanol (B129727) and a catalytic amount of sulfuric acid. osti.gov

Table 1: Synthesis of Methyl 2,5-dihydroxybenzoate

| Reactants | Reagents | Conditions | Product |

|---|

Once the ester is obtained, it is reacted with hydrazine hydrate. This reaction is often carried out in a suitable solvent, such as ethanol, at elevated temperatures.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For hydrazinolysis reactions, key parameters include temperature, reaction time, and the stoichiometry of the reactants. For instance, in related hydrazide syntheses, adjusting the amount of hydrazine hydrate and the reaction temperature has been shown to significantly impact the outcome. uchile.cl In some cases, an excess of hydrazine hydrate is used to drive the reaction forward. uchile.cl

Continuous flow chemistry has also emerged as a powerful tool for optimizing hydrazide synthesis, allowing for precise control over reaction parameters and potentially leading to higher yields and purity with shorter reaction times. osti.gov While not specifically detailed for this compound in the provided context, the principles of optimizing reagent concentration, residence time, and temperature in a flow system could be applied to enhance its synthesis. osti.gov

Derivatization Strategies and Reaction Mechanisms of this compound

The chemical reactivity of this compound, particularly the nucleophilic nature of the terminal amino group of the hydrazide moiety, allows for a variety of derivatization strategies.

Condensation Reactions for Hydrazide-Hydrazone Formation

A prominent derivatization strategy for this compound is its condensation reaction with aldehydes or ketones to form hydrazide-hydrazones. mdpi.com These reactions are a cornerstone of Schiff base chemistry and result in the formation of a C=N double bond, specifically an azomethine group. chemrxiv.orgscispace.com

This reaction is typically performed by reacting this compound with a suitable carbonyl compound in a solvent like ethanol, often with heating. nih.gov The reaction time can vary depending on the reactivity of the carbonyl compound. researchgate.net

Table 2: Examples of Hydrazone Formation from Dihydroxybenzohydrazides

| Hydrazide Reactant | Carbonyl Reactant | Product Type |

|---|---|---|

| 2,4-Dihydroxybenzohydrazide (B77264) | Substituted aromatic aldehydes | Hydrazide-hydrazones |

The formation of these hydrazone derivatives has been a subject of interest due to their potential biological activities. researchgate.netnih.gov

The formation of a hydrazone from a hydrazide and a carbonyl compound proceeds through a well-established mechanistic pathway involving a key tetrahedral intermediate known as a hemiaminal (or carbinolamine). mdpi.comnih.gov

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. mdpi.comchemrxiv.org This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov

Formation of the Hemiaminal Intermediate: This initial attack leads to the formation of a transient, unstable tetrahedral intermediate called a hemiaminal. uchile.clnih.govlookchem.com This intermediate contains both a hydroxyl group and an amino group attached to the same carbon atom.

Dehydration: The hemiaminal then undergoes dehydration (elimination of a water molecule) to form the stable hydrazone product with the characteristic C=N bond. mdpi.com This dehydration step is typically the rate-determining step of the reaction and is also acid-catalyzed. nih.govlookchem.com

Influence of Substituents on Reaction Efficiency and Product Characteristics

The reactivity and characteristics of products derived from this compound are significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the ring, thereby affecting the rate and outcome of chemical reactions.

Activating groups, which donate electron density to the aromatic ring, generally increase the speed of electrophilic substitution reactions. This is because the increased electron density stabilizes the intermediate carbocation formed during the reaction, thus lowering the activation energy. Conversely, deactivating groups withdraw electron density from the ring, which destabilizes the intermediate carbocation and slows down the reaction. libretexts.org

For instance, in the synthesis of hydrazone derivatives, the presence of electron-donating groups on the benzaldehyde (B42025) reactant can lead to higher yields and faster reaction times. In contrast, electron-withdrawing groups, such as a nitro group, can have a detrimental effect on the inhibitory potency of the resulting compounds. nih.gov For example, the introduction of a nitro group in some derivatives resulted in lower inhibitory potencies compared to the unsubstituted counterparts. nih.gov Similarly, the presence of a fluorine atom, an electron-withdrawing group, has been shown to reduce the inhibitory potency of certain derivatives. nih.gov

The position of the substituent also plays a crucial role. For example, in the case of acyl groups, which are meta-directing deactivators, electrophilic attack is directed to the meta position. This is because ortho and para attacks lead to a resonance structure where the positive charge is placed adjacent to the already partially positive carbon of the acyl group, which is energetically unfavorable. libretexts.org

The following table summarizes the effect of different substituents on the properties of this compound derivatives:

| Substituent Type | Effect on Ring Reactivity | Impact on Product Characteristics | Example |

| Electron-Donating Groups | Activating | Increases reaction rates, can enhance biological activity. | Methyl, Methoxyl |

| Electron-Withdrawing Groups | Deactivating | Decreases reaction rates, can reduce biological activity. | Nitro, Fluoro, Chloro |

| Halogens | Deactivating (Inductive), Ortho/Para Directing (Resonance) | Reactivity depends on electronegativity and size. | Chloro, Bromo |

Oxidation Reactions of Hydroxyl Groups to Quinones

The hydroxyl groups of this compound and its derivatives are susceptible to oxidation, leading to the formation of quinones. This transformation is a key reaction in the chemistry of hydroquinones and catechols. jackwestin.com Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. jackwestin.com The oxidation process involves the loss of two electrons and two protons from the hydroxyl groups. jackwestin.com

This reversible oxidation-reduction process is fundamental to the role of many quinone-containing compounds in biological systems, such as their involvement in electron transport chains. jackwestin.com The oxidation can be achieved using various oxidizing agents, including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting quinones are known to be reactive species and can participate in further reactions, including Michael additions. nih.gov The redox cycling between the hydroquinone (B1673460) and quinone forms can also lead to the generation of reactive oxygen species (ROS). nih.gov

Reduction Reactions of the Hydrazide Moiety to Amines

The hydrazide functional group in this compound can be reduced to the corresponding amine. This transformation is a common reaction for hydrazides and hydrazones. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being common choices. nih.gov More selective reagents like sodium cyanoborohydride (NaBH3CN) and pyridine (B92270) borane (B79455) have also been utilized for the reduction of the C=N bond in related hydrazone derivatives. nih.gov

Recent methods have also explored the use of amine borane complexes, which can be generated in situ, for the efficient reduction of N,N-dimethylhydrazones to their corresponding hydrazines. nih.govnsf.gov These methods offer practical advantages, including high yields and the ability to reduce sensitive substrates. nih.govnsf.gov The reduction of the hydrazide moiety provides a synthetic route to amino-substituted derivatives, which can exhibit different biological activities compared to the parent hydrazide.

Nucleophilic Substitution Reactions Involving Hydroxyl Groups

The hydroxyl groups on the aromatic ring of this compound can participate in nucleophilic substitution reactions. However, the hydroxyl group (OH) itself is a poor leaving group. Therefore, for a nucleophilic substitution reaction to occur at the carbon bearing the hydroxyl group, the OH group must first be converted into a better leaving group. masterorganicchemistry.com This is often achieved by protonation in the presence of a strong acid, which forms the much better leaving group, H2O. masterorganicchemistry.com

Once converted to a good leaving group, the sp3 hybridized carbon to which it is attached becomes a potential site for nucleophilic attack. masterorganicchemistry.com It is important to note that nucleophilic substitution reactions are generally restricted to sp3 hybridized carbons. masterorganicchemistry.com The hydroxyl groups can also be converted into other functional groups, such as ethers or esters, through reactions with appropriate electrophiles like alkyl halides or acyl chlorides under basic or acidic conditions. msu.edu

In the context of 2,5-dihydroxy- Current time information in Bangalore, IN.mdpi.com-benzoquinone, a related structure, it has been shown to react with nucleophiles like secondary amines and thiols. The reaction with secondary amines proceeds via an ipso-substitution mechanism, while the reaction with thiols follows an addition/elimination pathway. rsc.org

Advanced Synthetic Approaches for Functionalized this compound Derivatives

Synthesis of Coumarin-Hydroxybenzohydrazide Hybrids

Coumarin-hydroxybenzohydrazide hybrids represent a class of compounds that combine the structural features of both coumarins and hydroxybenzohydrazides, often resulting in enhanced biological activities. mdpi.comnih.gov A green and efficient one-pot synthesis for these hybrids has been developed. nih.govmdpi.com This method typically involves the condensation reaction of a 3-acetyl-4-hydroxycoumarin derivative with a corresponding hydroxybenzohydrazide. nih.govmdpi.com

The reaction is often carried out in an environmentally friendly solvent system, such as a mixture of vinegar and ethanol, which also acts as a catalyst. mdpi.comnih.gov The use of reflux conditions for several hours usually leads to the precipitation of the desired product, which can then be easily isolated by filtration in good yields. mdpi.commdpi.com These synthetic protocols have been used to produce a variety of coumarin-hydroxybenzohydrazide derivatives, including those with di- and trihydroxybenzoyl moieties. mdpi.comnih.gov

The synthesized hybrids have been characterized by various spectroscopic techniques, including IR and NMR, and their purity confirmed by HPLC and elemental analysis. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Reaction Condition | Product Yield | Reference |

| 3-acetyl-4-hydroxycoumarin | This compound | Vinegar/Ethanol | Reflux | Moderate | mdpi.com |

| 3-acetyl-4-hydroxy-coumarin acetate | trihydroxybenzoyl hydrazide | Vinegar/Ethanol | Reflux (5h) | 72-76% | mdpi.com |

Targeted Synthesis of Chloro-Substituted Analogues and other Halogenated Derivatives

The targeted synthesis of chloro-substituted and other halogenated derivatives of this compound allows for the exploration of structure-activity relationships, as the introduction of halogens can significantly modulate the physicochemical and biological properties of the parent molecule.

Various synthetic strategies can be employed to introduce halogen atoms onto the aromatic ring. For example, direct halogenation using reagents like chlorine or bromine can be used, although this may lead to a mixture of products. More specific methods often involve the use of halogenated starting materials. For instance, chloro-substituted salicylanilide (B1680751) derivatives have been synthesized and subsequently used to prepare esters and hydrazides. mdpi.com

In one approach, N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide were used as starting materials for the synthesis of new esters and hydrazides. mdpi.com These reactions were efficiently carried out using microwave irradiation, which offers advantages such as higher yields and reduced solvent usage compared to conventional heating methods. mdpi.com

Furthermore, the synthesis of halogenated thiophenecarboxylic acid derivatives has been developed as building blocks for more complex molecules. beilstein-journals.org These methods include bromination/debromination sequences and vapor phase chlorination. beilstein-journals.org Such strategies could potentially be adapted for the synthesis of halogenated this compound analogues.

Spectroscopic and Crystallographic Investigations of 2,5 Dihydroxybenzohydrazide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure and properties of molecules. Different spectroscopic methods provide complementary information about the functional groups, connectivity, and electronic nature of 2,5-dihydroxybenzohydrazide and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying hydrogen bonding interactions. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its bonds.

In derivatives of dihydroxybenzohydrazide, the IR spectra typically show strong and broad bands in the region of 3000-3500 cm⁻¹, which are indicative of O-H and N-H stretching vibrations. The broadening of these bands is a clear indication of hydrogen bonding. For instance, in a Schiff base derivative of 2,4-dihydroxybenzohydrazide (B77264), intermolecular N–H···O and O–H···O hydrogen bonds are observed. iucr.org The position and shape of these bands can provide information about the strength and nature of the hydrogen bonds.

The carbonyl (C=O) stretching vibration of the hydrazide group is another key feature in the IR spectrum, typically appearing as a strong absorption band in the range of 1640-1680 cm⁻¹. In one study of a di-substituted pyrimidine, a strong IR band at 1680 cm⁻¹ was assigned to the C=O stretching mode. mewaruniversity.org The exact position of this band can be influenced by the electronic environment and hydrogen bonding.

The C=N stretching vibration in Schiff base derivatives of this compound is also a characteristic feature, usually observed in the region of 1600-1630 cm⁻¹. The presence of aromatic C=C stretching bands is also expected in the 1400-1600 cm⁻¹ region.

Table 1: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H / N-H | Stretching | 3000-3500 (broad) |

| C=O | Stretching | 1640-1680 |

| C=N | Stretching | 1600-1630 |

| C=C | Aromatic Stretching | 1400-1600 |

Note: The exact wavenumbers can vary depending on the specific derivative and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Substitution Pattern Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei, allowing for the elucidation of regiochemistry and substitution patterns.

In the ¹H NMR spectrum of this compound derivatives, the protons of the aromatic ring typically appear as a set of multiplets in the region of 6.5-8.0 ppm. The chemical shifts and coupling patterns of these protons are highly sensitive to the positions of the hydroxyl groups and other substituents on the ring. The protons of the hydrazide moiety, -CONHNH₂, give rise to distinct signals. The NH and NH₂ protons are often observed as broad singlets due to quadrupole broadening and chemical exchange. The chemical shift of the phenolic -OH protons can vary over a wide range and is dependent on concentration, solvent, and temperature, often appearing as a broad signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the benzene (B151609) ring will have characteristic chemical shifts depending on the attached functional groups. The carbonyl carbon of the hydrazide group is typically observed in the downfield region of the spectrum, around 165-175 ppm.

For Schiff base derivatives, the formation of the C=N bond introduces a new signal in the ¹³C NMR spectrum, typically in the range of 140-160 ppm, and the proton attached to this carbon (in the case of an aldimine) will also have a characteristic chemical shift in the ¹H NMR spectrum, usually between 8.0 and 9.0 ppm.

The detailed analysis of ¹H-¹H coupling constants (J-coupling) and techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish the connectivity of protons and carbons, confirming the substitution pattern on the aromatic ring.

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

For this compound and its derivatives, the presence of the benzene ring and other chromophoric groups like the carbonyl and imine functions gives rise to characteristic absorption bands in the UV region. Typically, π → π* transitions of the aromatic system are observed at shorter wavelengths, while n → π* transitions associated with the carbonyl and imine groups may appear at longer wavelengths.

For example, the UV-Vis spectrum of 2,5-dihydroxybenzoic acid shows absorption maxima that can be attributed to the electronic transitions within the molecule. sielc.com The position and intensity of these absorption bands can be influenced by the solvent polarity and pH, as these factors can affect the energy levels of the molecular orbitals.

UV-Visible spectroscopy is also a valuable tool for monitoring the progress of reactions involving these compounds. For instance, in the synthesis of Schiff base derivatives from this compound and an aldehyde or ketone, the formation of the conjugated imine product can be followed by observing the appearance of a new absorption band at a longer wavelength. This allows for the real-time monitoring of the reaction kinetics and determination of the reaction endpoint. During a controlled-potential coulometry experiment involving 2,5-dihydroxybenzoic acid, the growth of an absorption peak at λmax 534 nm indicated the formation of a new product. researchgate.net

Structural Elucidation through X-ray Crystallography

Determination of Molecular Conformation and Bond Geometries

Single-crystal X-ray diffraction studies on derivatives of dihydroxybenzohydrazide have revealed important details about their molecular structure. For instance, in Schiff base derivatives, the molecule often adopts a trans configuration about the C=N double bond. nih.govnih.gov The planarity of the molecule can vary, with the dihedral angle between the two benzene rings being a key parameter. In one derivative, this angle was found to be 4.2(2)°, indicating a nearly planar conformation, while in another, it was 25.9(1)°. nih.govnih.gov

The bond lengths and angles determined from X-ray crystallography are generally within the expected ranges for similar compounds. For example, the C=N bond length in a Schiff base derivative was found to be consistent with a double bond, while the C-N bond length showed some double bond character due to conjugation effects. iucr.org

Table 2: Selected Crystallographic Data for a Dihydroxybenzohydrazide Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 7.8600 (16) | nih.gov |

| b (Å) | 15.358 (3) | nih.gov |

| c (Å) | 12.425 (3) | nih.gov |

| β (°) | 99.80 (3) | nih.gov |

| Dihedral Angle between Benzene Rings | 4.2 (2)° | nih.gov |

Data for (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are frequently observed. For example, an O—H···O hydrogen bond can form between a hydroxyl group and the carbonyl oxygen of the hydrazide, creating a stable six-membered ring (S(6) ring motif). nih.gov Similarly, an O—H···N hydrogen bond can form between a hydroxyl group and the nitrogen atom of the imine in Schiff base derivatives. nih.govresearchgate.net

In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds are also prevalent, linking molecules together to form chains, layers, or three-dimensional networks. These interactions can involve the hydroxyl groups, the hydrazide moiety, and any solvent molecules that may be present in the crystal lattice. iucr.orgnih.govnih.govnih.gov The analysis of these hydrogen bonding patterns is essential for understanding the solid-state properties of these compounds.

Characterization of Intermolecular Interactions and Crystal Packing Architectures

The crystal structures of this compound derivatives are predominantly stabilized by a network of intermolecular hydrogen bonds. These interactions play a crucial role in the formation of distinct and ordered three-dimensional architectures. The primary types of hydrogen bonds observed are O-H···O, N-H···O, and O-H···N.

In many derivatives, such as N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, intermolecular N-H···O and O-H···O hydrogen bonds link the molecules together, forming chains that propagate along a specific crystallographic axis. Similarly, in the crystal structure of (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, molecules are connected into layers parallel to the bc plane through O-H···O and N-H···O hydrogen bonds.

Table 1: Intermolecular Interactions in this compound Derivatives

| Compound | Intermolecular Hydrogen Bonds | Resulting Architecture |

| N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide | N-H···O, O-H···O | Chains along the c-axis |

| (E)-N′-(2,5-Dimethoxybenzylidene)-3,4-dihydroxybenzohydrazide monohydrate | O-H···O (via water molecule) | Three-dimensional network |

| (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide | O-H···O, N-H···O | Layers parallel to the bc plane |

| (E)-N′-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide methanol (B129727) solvate | N-H···O, O-H···N, O-H···O | Two-dimensional network |

| N′,N′-Bis[(E)-2-hydroxybenzylidene]-3,4-dimethylthiophene-2,5-dicarbohydrazide | N-H···O | Chains along researchgate.net |

Dihedral Angle Analysis of Aromatic Rings in Derivatives

The conformation of this compound derivatives in the solid state is significantly influenced by the relative orientation of the aromatic rings. This is quantified by the dihedral angle between the planes of the two rings. This angle is sensitive to the substitution pattern on the aromatic rings and the nature of the linkage.

In many Schiff base derivatives of this compound, the two benzene rings are nearly coplanar, with dihedral angles typically being very small. For example, in N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, the dihedral angle is a mere 4.1(2)°. A similarly small dihedral angle of 4.2(2)° is observed in (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide. This planarity is often stabilized by intramolecular hydrogen bonds.

However, substitutions on the aromatic rings can induce a greater twist between them. In (E)-N′-(2,5-Dimethoxybenzylidene)-3,4-dihydroxybenzohydrazide monohydrate, the dihedral angle between the two benzene rings is significantly larger at 25.9(1)°. acs.org In a thiophene-containing derivative, N′,N′-Bis[(E)-2-hydroxybenzylidene]-3,4-dimethylthiophene-2,5-dicarbohydrazide, the dihedral angle between the two benzene rings is 17.59(14)°, while the angles with the central thiophene (B33073) ring are 12.10(13)° and 25.17(12)°. These variations highlight the conformational flexibility of these molecules and the influence of electronic and steric effects of the substituents on their solid-state structure.

Table 2: Dihedral Angles in this compound Derivatives

| Compound | Dihedral Angle Between Aromatic Rings (°) |

| N′-(2,5-Dihydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide | 4.1(2) |

| (E)-N′-(2,5-Dimethoxybenzylidene)-3,4-dihydroxybenzohydrazide monohydrate | 25.9(1) acs.org |

| (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide | 4.2(2) |

| (E)-N′-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide methanol solvate | 1.6(1) |

| N′,N′-Bis[(E)-2-hydroxybenzylidene]-3,4-dimethylthiophene-2,5-dicarbohydrazide | 17.59(14) |

Computational Chemistry and Theoretical Modeling of 2,5 Dihydroxybenzohydrazide

Quantum Chemical Calculations and Reactivity Prediction

Quantum chemical calculations are fundamental tools for predicting the reactivity and electronic characteristics of molecules like 2,5-Dihydroxybenzohydrazide. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-311G*, researchers can optimize the molecular geometry of this compound and calculate key electronic properties. researchgate.net

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests stronger donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net |

Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution on the surface of a molecule, providing a guide to its reactive sites. These maps are generated by calculating the electrostatic potential at various points on the electron density surface.

On an ESP map, regions of negative potential are typically colored red, indicating electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites). Conversely, regions of positive potential are colored blue, indicating electron-poor areas that are prone to nucleophilic attack (electrophilic sites). scispace.com For this compound, the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the hydrazide moiety, are expected to be electron-rich (red or yellow), making them primary sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl and amine groups would be electron-poor (blue), identifying them as potential sites for hydrogen donation.

The reactivity of this compound, particularly as an antioxidant, can be predicted by calculating the reaction enthalpies for various radical scavenging pathways. Key thermodynamic parameters include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). researchgate.net These values are calculated using DFT methods to determine the favorability of different reaction mechanisms.

Solvent effects are critical as they can significantly influence reaction pathways. Polarizable Continuum Models (PCM) are often used to simulate the presence of a solvent, providing more accurate predictions of reactivity in different environments, such as in aqueous solutions or lipids. For instance, some mechanisms may be favored in polar solvents, while others are more likely in nonpolar media.

Mechanistic Insights through Thermodynamic Studies of Radical Scavenging

Thermodynamic studies are essential for elucidating the specific mechanisms by which this compound scavenges free radicals. The two primary pathways investigated are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This process can be represented as: ArOH + R• → ArO• + RH

The feasibility of the HAT mechanism is primarily governed by the Bond Dissociation Enthalpy (BDE) of the bond being broken (e.g., an O-H or N-H bond). researchgate.net A lower BDE value indicates a weaker bond, meaning the hydrogen atom can be abstracted more easily, resulting in higher antioxidant activity through this pathway. researchgate.net For this compound, there are several potential H-atom donation sites: the hydroxyl groups on the phenyl ring and the N-H groups of the hydrazide moiety. Computational studies on similar molecules help identify which site has the lowest BDE and is therefore the most likely to participate in the HAT mechanism. researchgate.net

The SET-PT mechanism is a two-step process. First, the antioxidant donates an electron to the free radical to form a radical cation and an anion. In the second step, the radical cation transfers a proton to the anion.

Step 1 (SET): ArOH + R• → ArOH•+ + R⁻

Step 2 (PT): ArOH•+ → ArO• + H⁺

The viability of the SET-PT mechanism is assessed by two key thermodynamic parameters: the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE). The first step, electron transfer, is governed by the IP; a lower IP value facilitates electron donation. The second step is related to the PDE. Theoretical calculations of IP and PDE for this compound can determine if this pathway is thermodynamically favorable compared to the HAT mechanism. researchgate.net

| Thermodynamic Parameter | Governing Mechanism | Interpretation for High Activity |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower value indicates easier H-atom donation. |

| Ionization Potential (IP) | Single-Electron Transfer (SET-PT) - Step 1 | Lower value indicates easier electron donation. |

| Proton Dissociation Enthalpy (PDE) | Single-Electron Transfer (SET-PT) - Step 2 | Lower value indicates easier proton donation from the radical cation. |

| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) - Step 1 | Lower value indicates easier proton loss. |

| Electron Transfer Enthalpy (ETE) | Sequential Proton Loss Electron Transfer (SPLET) - Step 2 | Lower value indicates easier electron transfer from the anion. |

Sequential Proton Loss Electron Transfer (SPLET) Processes

The antioxidant activity of phenolic compounds like this compound in polar, protic solvents is often governed by the Sequential Proton Loss Electron Transfer (SPLET) mechanism. This process involves a multi-step pathway that is particularly relevant in aqueous solutions. The mechanism unfolds as follows:

Proton Loss: The first step is the deprotonation of a phenolic hydroxyl group, forming a phenoxide anion. The acidity of the hydroxyl group, and thus the ease of this step, is a critical determinant of the antioxidant potential via this pathway. For this compound, one of the two hydroxyl groups on the benzene (B151609) ring would dissociate a proton to the surrounding solvent.

Electron Transfer: The resulting phenoxide anion then donates an electron to a free radical, thereby neutralizing it. This electron transfer step is generally very fast and efficient.

Radical Formation: The phenoxide anion is converted into a phenoxyl radical in the process.

The SPLET mechanism is thermodynamically favored in aqueous solutions for many phenolic antioxidants. nih.gov Theoretical studies on similar compounds, such as flavonoids, have shown that deprotonated forms exhibit a higher tendency to engage in the SPLET mechanism compared to other pathways like Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT). nih.govresearchgate.net The thermodynamics of this process are evaluated by calculating the proton affinity (PA) and the electron transfer enthalpy (ETE) of the resulting anion.

Calculation of Antioxidant Parameters

To quantitatively assess the antioxidant capacity of this compound, several key thermodynamic parameters are calculated using computational methods, often employing Density Functional Theory (DFT). These parameters help to elucidate the preferred mechanism of radical scavenging (e.g., HAT, SET-PT, or SPLET).

Bond Dissociation Enthalpy (BDE): BDE is the primary parameter for evaluating the HAT mechanism. It represents the enthalpy change required to homolytically break the O-H bond of the phenolic hydroxyl groups. A lower BDE value indicates a greater ease of hydrogen atom donation to a free radical, suggesting higher antioxidant activity.

Adiabatic Ionization Potential (AIP): AIP is a key descriptor for the SET-PT mechanism. It corresponds to the energy required to remove an electron from the antioxidant molecule. A lower AIP facilitates electron donation, indicating a more potent antioxidant.

Proton Dissociation Enthalpy (PDE): PDE relates to the SPLET mechanism and describes the enthalpy change associated with the deprotonation of the phenolic hydroxyl group in the gas phase.

Proton Affinity (PA): PA is also crucial for the SPLET mechanism, representing the negative of the enthalpy of protonation of the phenoxide anion. A lower PA value indicates a more acidic proton and an easier initial deprotonation step.

Electron Transfer Enthalpy (ETE): ETE is the final step in the SPLET mechanism, representing the enthalpy change when the phenoxide anion donates an electron. Lower ETE values suggest a more favorable electron transfer process.

Computational studies on related hydrazide-hydrazone antioxidants utilize calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand their reactivity. pensoft.net A high HOMO energy correlates with a strong electron-donating capacity, which is essential for antioxidant action. pensoft.net

Table 1: Key Antioxidant Parameters and Their Significance

| Parameter | Abbreviation | Related Antioxidant Mechanism | Significance |

| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | Lower value indicates easier H-atom donation. |

| Adiabatic Ionization Potential | AIP | Single Electron Transfer-Proton Transfer (SET-PT) | Lower value indicates easier electron donation. |

| Proton Dissociation Enthalpy | PDE | Sequential Proton Loss Electron Transfer (SPLET) | Relates to the ease of proton loss. |

| Proton Affinity | PA | Sequential Proton Loss Electron Transfer (SPLET) | Lower value indicates a more acidic phenol. |

| Electron Transfer Enthalpy | ETE | Sequential Proton Loss Electron Transfer (SPLET) | Lower value indicates more favorable electron transfer from the anion. |

Molecular Modeling in Structure-Activity Relationship (SAR) Elucidation

Molecular modeling is a powerful tool for understanding how the chemical structure of this compound and its analogs relates to their biological activity. These computational techniques are vital for rational drug design and optimization.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Hydrazone Antioxidants

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For hydrazone antioxidants, 3D-QSAR models can be developed to predict antioxidant potency. chalcogen.ro

The process typically involves:

Dataset Compilation: A dataset of hydrazone derivatives with experimentally determined antioxidant activities (e.g., IC50 values) is assembled. chalcogen.ro

Molecular Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule in the series.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a model that links the descriptors to the observed activity. chalcogen.ro

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of molecules. chalcogen.roresearchgate.net

Studies on benzothiazole-linked hydrazone hybrids have successfully used Monte Carlo-based QSAR to identify key structural fragments that enhance or diminish biological activity. nih.gov Such models can guide the synthesis of novel this compound derivatives with improved antioxidant properties by suggesting favorable structural modifications.

In Silico Drug-Likeness Assessment and Lead Compound Identification

Before committing to expensive and time-consuming synthesis, computational methods are used to assess the "drug-likeness" of this compound and its potential derivatives. This involves evaluating key pharmacokinetic properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion).

Commonly evaluated parameters include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a compound's hydrophilicity. LogP values are critical for predicting absorption and distribution. fortunejournals.com

Molecular Weight: Adherence to Lipinski's Rule of Five, which suggests a molecular weight of <500 Daltons for good oral bioavailability.

Hydrogen Bond Donors and Acceptors: These influence solubility and membrane permeability.

Predicted ADME Properties: Computational tools can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. fortunejournals.com

In silico analyses of related hydrazide-hydrazone compounds have demonstrated favorable pharmacokinetic profiles, suggesting their potential as drug candidates. nih.gov These assessments are crucial for identifying lead compounds with a higher probability of success in later stages of drug development.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. This method is instrumental in understanding the molecular basis of a compound's biological activity and can elucidate key binding interactions.

The process involves:

Target Selection: A biologically relevant protein target is chosen. For an antioxidant, this could be an enzyme involved in oxidative stress, such as NADPH oxidase. pensoft.net For other potential activities, targets like monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE) have been studied for benzhydrazide derivatives. pensoft.netresearchgate.net

Docking Simulation: The ligand is placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose.

Interaction Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. pensoft.netmdpi.com

Docking studies on hydrazide-hydrazones have revealed stable binding modes within the active sites of various enzymes, helping to explain their inhibitory activity. nih.govpensoft.net For this compound, docking could predict its ability to interact with and potentially inhibit enzymes implicated in diseases associated with oxidative stress.

Coordination Chemistry of 2,5 Dihydroxybenzohydrazide As a Ligand

Ligand Design Principles and Metal Chelation Potential of 2,5-Dihydroxybenzohydrazide

The design of this compound as a ligand is predicated on several key chemical principles that make it an excellent chelating agent for a wide range of metal ions. Hydrazone ligands are known for their versatile applications in medicinal and analytical chemistry, largely due to their ability to form stable complexes with metal ions. The structure of this compound incorporates multiple functional groups capable of donating electron pairs to a central metal atom: two phenolic hydroxyl (-OH) groups, a carbonyl (C=O) group, and an azomethine nitrogen atom (-N=N-).

A crucial feature of hydrazide-based ligands is their capacity for keto-enol tautomerism. In solution, the ligand can exist in equilibrium between its keto form and its enol form. This flexibility allows it to coordinate with metal ions in different modes. The presence of the dihydroxy-substituted benzene (B151609) ring, combined with the hydrazide moiety, creates a system with several potential coordination sites. This multi-denticity is fundamental to the chelate effect, where the formation of a five- or six-membered ring with a metal ion leads to significantly enhanced thermodynamic stability compared to coordination with monodentate ligands.

The 2,5-dihydroxy substitution pattern provides two phenolic oxygen atoms, while the benzohydrazide (B10538) portion provides a carbonyl oxygen and two nitrogen atoms. This arrangement allows the ligand to act as a bidentate, tridentate, or even tetradentate ligand depending on the reaction conditions and the nature of the metal ion. The most common coordination mode for similar aroylhydrazones involves the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen, creating a stable tridentate ONO donor system. nih.govnih.gov This chelation potential makes this compound a robust building block for constructing complex supramolecular structures.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with hydrazone ligands like this compound typically follows a straightforward synthetic route. The general procedure involves the condensation reaction between a hydrazide and an appropriate aldehyde or ketone to form the Schiff base ligand. nih.gov Subsequently, the isolated ligand is reacted with a metal salt (commonly acetates, chlorides, or nitrates) in a suitable solvent, such as methanol (B129727) or ethanol. The reaction mixture is often heated under reflux for several hours to facilitate the complexation process. jptcp.comjocpr.com The resulting metal complexes usually precipitate from the solution and can be purified by washing with the solvent and drying. mdpi.com

The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques to confirm their structure and composition.

Elemental Analysis and Molar Conductivity : These methods are used to determine the empirical formula and the metal-to-ligand stoichiometry of the complexes. Molar conductivity measurements in solvents like DMSO or DMF help to establish whether the complexes are electrolytic or non-electrolytic in nature. mdpi.comnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key evidence includes the shift or disappearance of characteristic vibrational bands of the ligand upon complexation. For instance, the disappearance of the phenolic ν(O-H) and amide ν(N-H) bands, coupled with a shift in the ν(C=N) (azomethine) band, indicates the deprotonation of the hydroxyl and enol groups and the involvement of the nitrogen atom in coordination. The appearance of new, low-frequency bands is typically assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, providing direct evidence of chelation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy provides valuable structural information. The disappearance of the signals corresponding to the phenolic -OH and amide -NH protons in the ¹H NMR spectrum of the complex compared to the free ligand confirms deprotonation and coordination. nih.gov

Electronic (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the complex, which provides insights into the geometry of the coordination sphere. The spectra of transition metal complexes typically show bands corresponding to d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands. mdpi.com

Mass Spectrometry : Mass spectrometry is employed to determine the molecular weight of the complex and confirm its proposed stoichiometry. nih.gov

Magnetic Susceptibility : Measuring the magnetic moment of a complex helps to determine the number of unpaired electrons on the central metal ion, which in turn provides information about its oxidation state and coordination geometry (e.g., octahedral vs. square planar). mdpi.com

While a specific crystal structure for a this compound complex is not detailed here, data from analogous aroylhydrazone complexes reveal common structural features. For instance, in many nickel(II) complexes with similar ligands, the metal center adopts a distorted square planar or octahedral geometry. mdpi.com The ligand typically coordinates to the metal ion in its deprotonated enol form. X-ray data for related structures confirm that the metal-ligand bond distances are within the expected ranges for coordination compounds.

Below is an interactive table showing typical bond lengths observed in a related Nickel(II) hydrazone complex, which illustrates the expected structural parameters.

| Bond | Length (Å) |

| Ni-O1 | 1.845 |

| Ni-O2 | 1.845 |

| Ni-N1 | 1.854 |

| Ni-N2 | 1.854 |

| C-O | 1.305 |

| C=N | 1.296 |

| N-N | 1.401 |

This data is representative of a similar bis(hydrazone)nickel(II) complex and serves as an illustrative example.

Hydrazone ligands derived from hydroxybenzohydrazides can adopt several coordination modes, but the most prevalent is as a monobasic or dibasic tridentate ligand. nih.govresearchgate.net In the case of this compound, after condensation to form a hydrazone, the molecule can undergo deprotonation at one of the phenolic hydroxyl groups and at the enolic hydroxyl group. This allows it to bind to a metal ion through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. This creates a stable ONO donor set, forming two five- and/or six-membered chelate rings with the metal center. nih.gov

Spectroscopic evidence is crucial for determining the coordination mode:

IR Spectra : The absence of the broad ν(OH) band and the ν(NH) band in the complex's spectrum, compared to the free ligand, is strong evidence for deprotonation. A shift of the ν(C=N) band to a lower wavenumber indicates the coordination of the azomethine nitrogen.

¹H NMR Spectra : For diamagnetic complexes, the disappearance of the labile OH and NH proton signals upon complexation directly confirms their involvement in bonding. nih.gov

This tridentate ONO coordination is a recurring motif in the coordination chemistry of salicylaldehyde-derived hydrazones and is expected to be the primary mode for this compound, leading to the formation of highly stable metal complexes. nih.gov

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure and stability of metal complexes. nih.govdoi.org DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic and electronic properties, which can then be compared with experimental data. orientjchem.org

Optimized Geometry : DFT can predict bond lengths and angles of the complexes, which often show excellent agreement with experimental results from X-ray crystallography. doi.org

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is an important indicator of stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govresearchgate.net Theoretical studies on related hydrazone complexes have shown that the HOMO is often localized on the aromatic rings and donor atoms of the ligand, while the LUMO may be centered on the metal ion or distributed across the entire complex. doi.org

Quantum Chemical Parameters : Other calculated parameters such as electronegativity, chemical potential, hardness, and softness provide further information about the reactivity and stability of the complexes.

The table below presents representative theoretical energy values for a similar hydrazone ligand and its Ni(II) complex, calculated using DFT, to illustrate these concepts. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Ligand (H₂L) | -6.01 | -1.99 | 4.02 |

| Ni(II) Complex | -5.62 | -2.97 | 2.65 |

Data is for the analogous N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide system. nih.gov

These theoretical investigations complement experimental findings and provide a deeper understanding of the electronic factors that govern the stability and properties of metal complexes of this compound.

Applications in Catalysis and Advanced Materials Science

The unique structural and electronic properties of metal complexes derived from hydrazone ligands make them attractive candidates for various applications, particularly in catalysis.

Transition metal complexes are widely used as catalysts because the central metal ion can readily switch between different oxidation states, facilitating redox reactions. The hydrazone ligand plays a crucial role by stabilizing the metal ion in a specific coordination environment and modulating its electronic properties.

Metal complexes of hydrazones have demonstrated catalytic activity in a range of organic transformations. jptcp.comsemanticscholar.orgresearchgate.net For example, copper(II) complexes with hydrazone ligands have been successfully employed as catalyst precursors for the mild hydrocarboxylation of alkanes, converting them into valuable carboxylic acids. rsc.org The catalytic cycle often involves the metal center activating the substrate, and the ligand framework ensures the stability and recyclability of the catalyst. Given these precedents, it is highly probable that metal complexes of this compound could also function as effective catalysts in various oxidation or C-C coupling reactions.

Exploration in Functional Materials (e.g., Magnetic Applications)

An extensive review of scientific databases and literature reveals a lack of specific studies on the application of this compound in the development of functional magnetic materials. While related ligands containing hydrazide or dihydroxy-aromatic moieties have been successfully employed to synthesize coordination complexes with advanced magnetic properties, including single-molecule magnets and magnetocaloric materials, research has not yet extended to document similar applications for this compound.

Consequently, there are no detailed research findings or data tables of magnetic properties (such as magnetic susceptibility, effective magnetic moment, or characterization of magnetic ordering) for transition metal or lanthanide complexes of this particular ligand to report at this time. The potential of this compound in this field remains an open area for future investigation.

Biological Activities and Mechanistic Studies of 2,5 Dihydroxybenzohydrazide and Its Derivatives

Antioxidant Research and Radical Scavenging Mechanisms

The antioxidant properties of 2,5-Dihydroxybenzohydrazide and its derivatives have been a subject of significant scientific inquiry. These compounds demonstrate the ability to neutralize harmful free radicals, which are implicated in a variety of disease processes. The investigation into their antioxidant potential involves both laboratory experiments and computational models to elucidate the underlying mechanisms of action.

In Vitro and In Silico Evaluation of Antioxidant Potency

The antioxidant capacity of this compound derivatives is frequently assessed using various in vitro assays. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and thus neutralize the stable DPPH radical. nih.gov For instance, N¹-(2,5-Dihydroxybenzoyl)-N²-(2-naphthalenylmethylene)hydrazine has shown significant scavenging activity, nearly comparable to the standard antioxidant, vitamin C. researchgate.net

Computational, or in silico, studies are also employed to predict and understand the antioxidant activity of these compounds. scispace.comresearchgate.net These studies often utilize Density Functional Theory (DFT) to calculate thermodynamic parameters that are indicative of a compound's ability to scavenge free radicals. scispace.com Key parameters include Bond Dissociation Enthalpy (BDE), Adiabatic Ionization Potential (AIP), and Proton Dissociation Enthalpy (PDE). scispace.comscirp.org Lower BDE values suggest that a hydroxyl group's O-H bond can be more easily broken to donate a hydrogen atom, a key step in the Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity. scispace.com Similarly, lower AIP and PDE values indicate a greater propensity for electron donation and proton loss, respectively, which are central to the Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms. scispace.comscirp.org

Three primary mechanisms for free radical scavenging by antioxidants are recognized:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical. scirp.orgnih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, followed by the transfer of a proton. scirp.orgnih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. scirp.org

In silico analyses have suggested that for many hydrazone derivatives, the HAT and SPLET mechanisms are the most thermodynamically favorable pathways for radical scavenging. scispace.com

Influence of Molecular Structure and Substituents on Radical Scavenging Activity

The molecular structure of this compound derivatives plays a crucial role in determining their antioxidant potency. The number and position of hydroxyl (-OH) groups on the aromatic ring are particularly important for stabilizing the parent molecule and the resulting phenoxy radicals formed during the scavenging process. mdpi.com The presence of two hydroxyl groups, as in the parent compound, is generally associated with greater antioxidant activity compared to derivatives with a single or no hydroxyl groups. nih.gov

The addition of other substituent groups can further modulate this activity. For example, the presence of an adjacent methoxy (B1213986) group next to a hydroxyl group can enhance the antioxidant properties. mdpi.com Conversely, certain substituents can decrease activity. Studies on related phenolic compounds have shown that the introduction of oxygen-containing substituents at certain positions can lower antioxidant efficacy. nih.gov The stereochemistry of these substituents can also be a factor, with certain spatial arrangements being more favorable for activity. nih.gov

The conjugated aromatic system inherent in these molecules is also a key structural feature, as it allows for the effective stabilization of the radical products formed after scavenging a free radical. nih.gov

Anticancer and Antiproliferative Activity Investigations

Beyond their antioxidant properties, this compound and its derivatives have been investigated for their potential as anticancer agents. Research in this area has focused on their ability to kill cancer cells, inhibit their growth, and prevent their spread.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic (cell-killing) effects of these compounds are typically evaluated in vitro using a panel of human cancer cell lines. These assays, such as the MTT assay, measure the metabolic activity of cells and can determine the concentration of a compound required to inhibit cell growth by 50% (the IC50 value). mdpi.comnih.govjksus.org

Derivatives of this compound have demonstrated cytotoxic activity against a range of cancer cell lines, including those from lung, liver, and glioblastoma cancers. For example, a study on hydrazide-hydrazone derivatives of a related compound, 2,4-dihydroxybenzoic acid, showed that N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide exhibited potent antiproliferative activity against the LN-229 glioblastoma cell line with an IC50 value of 0.77 µM. mdpi.com Other derivatives from this series also showed significant cytotoxicity against renal adenocarcinoma (769-P) and hepatocellular carcinoma (HepG2) cell lines. mdpi.com

Interactive Data Table: In Vitro Cytotoxicity of Selected Hydrazide-Hydrazone Derivatives mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 (glioblastoma) | 0.77 |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | 769-P (renal adenocarcinoma) | 12.39 |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | HepG2 (hepatocellular carcinoma) | 7.81 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | 769-P (renal adenocarcinoma) | 45.42 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (19) | H1563 (lung adenocarcinoma) | 65.67 |

| N-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (20) | H1563 (lung adenocarcinoma) | 70.94 |

Mechanistic Investigations of Cell Migration and Invasion Inhibition (e.g., Hsp90 protein interaction disruption)

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that can lead to metastasis. scielosp.orgnih.govplos.org Research has explored the potential of this compound derivatives to interfere with these processes.

One proposed mechanism of action involves the disruption of the function of Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is essential for the proper folding and stability of numerous proteins, many of which are involved in cancer cell growth and survival. nih.govd-nb.info The inhibition of Hsp90 can lead to the degradation of these "client" proteins, thereby disrupting multiple signaling pathways that are critical for cancer cells. nih.gov

Studies have shown that a conjugate of 2,5-dihydroxybenzoic acid with gelatin can inhibit the migration and invasion of tumor cells. nih.gov This conjugate was found to decrease the Hsp90-mediated stimulation of cell motility. nih.gov It is thought that this effect may be due to the inhibition of the attachment of soluble Hsp90 to the cell surface. nih.gov The disruption of Hsp90's interactions with its co-chaperones, such as Cdc37, is another strategy for inhibiting its function and represents a potential mechanism for the anticancer effects of compounds that target this protein. d-nb.infonih.gov

Selective Cytotoxicity Profiles

An important consideration in the development of anticancer drugs is their selectivity, meaning their ability to kill cancer cells while sparing normal, healthy cells. Several studies on derivatives of this compound have indicated a degree of selective cytotoxicity.

For instance, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, which showed high potency against several cancer cell lines, had almost no cytotoxic effect on a normal human embryonic kidney cell line (HEK-293). mdpi.com Similarly, in vitro cytotoxicity studies of other phenolic derivatives have revealed that some compounds are safer than the conventional chemotherapeutic agent 5-fluorouracil. researchgate.net This selectivity is a highly desirable characteristic for any potential anticancer agent, as it suggests a lower likelihood of causing side effects in patients.

Antimicrobial Activity Research of this compound and its Derivatives

The antimicrobial potential of this compound and its derivatives, particularly hydrazones, has been a subject of significant scientific investigation. Researchers have explored their efficacy against a range of bacterial and fungal pathogens, seeking to understand how their chemical structures relate to their biological activity.

Antibacterial Efficacy Studies

Derivatives of dihydroxybenzohydrazide have demonstrated notable antibacterial properties. For instance, Schiff bases derived from 2,4-dihydroxybenzohydrazide (B77264) have shown broad-spectrum activity against both Gram-negative bacteria like Escherichia coli (with a Minimum Inhibitory Concentration, MIC, of 1.0 mg/mL) and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 0.5 mg/mL). Further studies on 2,4-dihydroxybenzohydrazide hydrazones revealed significant activity against various Gram-positive strains. nih.gov One particular derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, was found to be highly effective against an MRSA strain (Staphylococcus aureus ATCC 43300) with a MIC value of 3.91 µg/mL. nih.govresearchgate.net

Research focusing on this compound has also yielded promising results. A study on new phenolic derivatives highlighted that N¹-(2,5-Dihydroxybenzoyl)-N²-(4-methylphenylsulfonyl)hydrazine displayed significant activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Many of the synthesized derivatives in this study showed pronounced activity against P. aeruginosa. researchgate.net The antibacterial effects of quinones related to the 2,5-dihydroxy structure, such as those with a 2,5-dihydroxy-1,4-benzoquinone (B104904) ring, have been shown to inhibit the growth of a range of bacteria. nih.gov

The table below summarizes the antibacterial activity of selected dihydroxybenzohydrazide derivatives.

| Compound/Derivative | Target Bacteria | Activity/Efficacy (MIC) |

| N'-(substituted-benzylidene)-2,4-dihydroxybenzohydrazide | Escherichia coli | 1.0 mg/mL |

| N'-(substituted-benzylidene)-2,4-dihydroxybenzohydrazide | Staphylococcus aureus (MRSA) | 0.5 mg/mL |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 µg/mL |

| N¹-(2,5-Dihydroxybenzoyl)-N²-(4-methylphenylsulfonyl)hydrazine | Escherichia coli, Pseudomonas aeruginosa | Promising activity noted |

| Various N¹-(2,5-Dihydroxybenzoyl) derivatives | Pseudomonas aeruginosa | Pronounced activity noted |

Antifungal Efficacy Studies

In contrast to their antibacterial effects, the antifungal efficacy of this compound derivatives appears to be limited. One study investigating a series of new phenolic derivatives, including those from this compound, reported that none of the tested compounds exhibited significant antifungal potency. researchgate.net The only exception was a mild activity observed in a 2-pyridinylethylidenehydrazine derivative. researchgate.net Similarly, studies on 2,4-dihydroxybenzoic acid revealed strong antimicrobial properties against various bacteria but its antifungal activity against Candida albicans was noted at a higher concentration of 2 mg/mL. nih.gov Another study on derivatives of 2,4-dihydroxybenzoic acid found that while some compounds showed minimal effects against Candida spp., the activity was generally mild, with MICs ranging from 500 to 1000 µg/mL. mdpi.com

Structure-Activity Relationships in Antimicrobial Hydrazones

The antimicrobial activity of hydrazones derived from this compound is closely linked to their specific structural features. The azomethine group (-NH–N=CH-), characteristic of hydrazide-hydrazones, is considered crucial for their pharmacological activity. mdpi.com

Key findings on the structure-activity relationship (SAR) include:

Backbone and Core Moieties : Generally, hydrazines have been observed to exhibit better antimicrobial activities than their corresponding 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net The presence of a thiazol ring in the hydrazone structure is also believed to enhance antibacterial properties. mdpi.com

Substituents on the Hydrazine (B178648) Moiety : The nature of the substituent groups plays a critical role. For example, the incorporation of a methylphenylsulfonyl group into a this compound structure was found to increase antibacterial potency. researchgate.net Conversely, substituting it with a phenylsulfonyl group diminished the antimicrobial effect. researchgate.net

Substituents on the Benzylidene Ring : The presence and position of certain functional groups on the aromatic ring attached to the imine carbon significantly influence activity. Halogen substitutions, such as the diiodo-substituent in the highly active 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, can greatly enhance efficacy. nih.govresearchgate.net Other groups like hydroxyl (-OH), bromo (-Br), and nitro (-NO2) have also been noted to affect antibacterial action. mdpi.comnnl.gov.np

The Hydroxyquinone Moiety : The antibiotic activity of quinones is dependent on the substituents at the 3 and 6 positions of the 2,5-dihydroxy-1,4-benzoquinone ring. nih.gov In aerobic systems, the activity appears to be inversely proportional to the polarity of the metabolite. nih.gov

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms (e.g., Copper Chelation)

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) production and enzymatic browning. mdpi.com Its active site contains two copper atoms, which are essential for its catalytic function. nih.gov A primary mechanism for tyrosinase inhibition by phenolic compounds is the chelation of these copper ions, which incapacitates the enzyme. mdpi.comnih.gov